molecular formula C14H13BrClNO3S B2973287 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide CAS No. 903365-28-6

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2973287
CAS No.: 903365-28-6
M. Wt: 390.68
InChI Key: SNRJCKXBXLLUMD-UHFFFAOYSA-N
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Description

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in achieving an efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and methoxy groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-chloro-2-methylphenyl)-2-thiophenesulfonamide
  • 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide exhibits unique reactivity and binding properties due to the presence of the methoxy group. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3S/c1-9-3-5-11(16)8-12(9)17-21(18,19)14-7-10(15)4-6-13(14)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRJCKXBXLLUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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